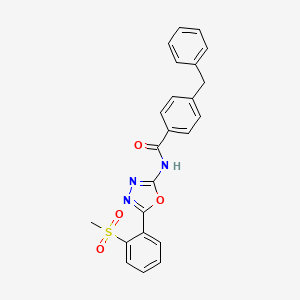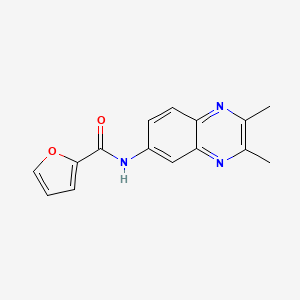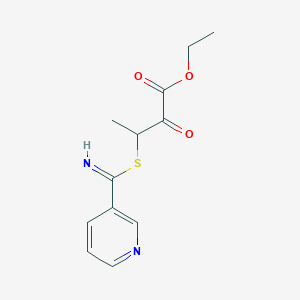![molecular formula C16H14N4O2 B2425511 N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide CAS No. 2320888-59-1](/img/structure/B2425511.png)
N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the bipyridine and isoxazole moieties. Bipyridine is often planar, with the two nitrogen atoms in a trans position . The isoxazole ring is a heterocycle, and its orientation would likely depend on the specifics of the molecule’s synthesis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bipyridine and isoxazole moieties. Bipyridine compounds are known to participate in various types of reactions, including coordination reactions . Isoxazole rings can participate in reactions such as electrophilic substitution and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bipyridine and isoxazole moieties. For example, bipyridine compounds often have high melting points and are soluble in organic solvents . Isoxazole rings can contribute to the polarity and reactivity of the molecule .Scientific Research Applications
Transition-Metal Catalysis and Ligands
Bipyridines are essential ligands in transition-metal catalysis. They form stable complexes with metal centers, enabling diverse applications:
- Catalysts : Bipyridine derivatives serve as ligands in catalytic reactions, such as Suzuki coupling, Negishi coupling, and Stille coupling .
Functional Materials
- Viologens : N,N’-disubstituted bipyridine derivatives (viologens) exhibit solvatochromic and environment-responsive behavior .
Solid Form Landscape
Mechanism of Action
Target of Action
Bipyridine derivatives are known to interact with various biological targets
Mode of Action
It’s known that bipyridine derivatives can act as ligands in coordination chemistry . They can form complexes with metal ions, which could potentially influence biological processes. The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Bipyridine derivatives are known to be involved in various biochemical processes
Result of Action
It’s known that bipyridine derivatives can have various effects at the molecular and cellular level
Safety and Hazards
Future Directions
The future directions for research on this compound could include exploring its potential uses in various fields. For example, bipyridine compounds have been used in areas such as materials science and medicinal chemistry . Isoxazole rings are found in many biologically active compounds, suggesting potential applications in drug discovery .
properties
IUPAC Name |
5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-8-15(20-22-11)16(21)19-10-12-2-7-18-14(9-12)13-3-5-17-6-4-13/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJPCDQJRQZJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,4'-bipyridine]-4-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide](/img/structure/B2425434.png)
![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2425437.png)


![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)
![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)


![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)